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Compound of Interest

Compound Name: Tributylbenzylammonium bromide

Cat. No.: B1213391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Tributylbenzylammonium bromide (TBAB), a quaternary ammonium salt utilized in various

chemical and pharmaceutical applications. This document presents available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols

for spectroscopic analysis, and includes a workflow diagram for logical process visualization.

Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for

Tributylbenzylammonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The ¹H NMR spectrum of Tributylbenzylammonium bromide provides characteristic signals

corresponding to the protons of the benzyl and tributyl groups. The spectrum was reportedly

recorded in deuterated chloroform (CDCl₃).[1]
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Assignment Chemical Shift (ppm)

Aromatic Protons (C₆H₅) 7.50 - 7.45

Benzylic Protons (CH₂) 4.87

N-CH₂ (Butyl) 3.34

CH₂ (Butyl) 1.80

CH₂ (Butyl) 1.40

CH₃ (Butyl) 0.99

Table 1: ¹H NMR chemical shifts of

Tributylbenzylammonium bromide in CDCl₃.[1]

¹³C NMR Data

Specific experimental ¹³C NMR data for Tributylbenzylammonium bromide is not readily

available in the public domain. However, based on the known chemical shifts of structurally

similar compounds, such as other benzyltrialkylammonium halides, the following table presents

the expected chemical shift ranges for the carbon atoms in Tributylbenzylammonium
bromide.

Assignment Expected Chemical Shift (ppm)

Quaternary Carbon (Aromatic) 130 - 135

CH (Aromatic) 125 - 135

Benzylic CH₂ 60 - 70

N-CH₂ (Butyl) 55 - 65

CH₂ (Butyl) 20 - 30

CH₂ (Butyl) 15 - 25

CH₃ (Butyl) 10 - 15

Table 2: Expected ¹³C NMR chemical shift

ranges for Tributylbenzylammonium bromide.
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Infrared (IR) Spectroscopy
A specific, peer-reviewed IR spectrum with peak assignments for Tributylbenzylammonium
bromide is not publicly available. The table below lists the expected characteristic absorption

bands based on the functional groups present in the molecule.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-N 1000 - 1250 Stretching

C-H (Bend) 1350 - 1480 Bending

Table 3: Expected FT-IR

absorption bands for

Tributylbenzylammonium

bromide.

Mass Spectrometry (MS)
The mass spectrometry data was obtained using Liquid Chromatography-Electrospray

Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF).[2] The precursor ion corresponds to the

cationic portion of the molecule, [C₁₉H₃₄N]⁺.

Parameter Value

Precursor m/z 276.2686

Adduct [M]⁺

Table 4: ESI-MS precursor ion data for

Tributylbenzylammonium bromide.[2]

The fragmentation of the precursor ion yields several characteristic product ions.
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m/z Relative Intensity

142.1594 999

91.0558 815

100.1129 669

184.2059 492

58.0707 222

Table 5: Major fragmentation peaks from MS/MS

analysis of Tributylbenzylammonium bromide.[2]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 5-10 mg of Tributylbenzylammonium bromide.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the spectrometer to the specific solvent and probe.

Set the experiment parameters for ¹H NMR, including the number of scans (typically 8-16),

relaxation delay, and acquisition time.
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For ¹³C NMR, a higher number of scans will be required due to the low natural abundance

of the ¹³C isotope.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Identify and list the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Place a small amount (1-2 mg) of Tributylbenzylammonium bromide into a clean, dry

agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

Thoroughly grind the mixture with an agate pestle until a fine, homogeneous powder is

obtained.

Pellet Formation:

Transfer a portion of the powder into a pellet die.

Assemble the die and place it in a hydraulic press.
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Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

Data Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Processing:

Perform a background correction on the sample spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry Protocol (LC-ESI-MS)
Sample Preparation:

Prepare a stock solution of Tributylbenzylammonium bromide in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography:

Use a suitable C18 reversed-phase column.

Set a flow rate and gradient appropriate for the separation of the analyte from any

impurities. A typical mobile phase could be a gradient of water and acetonitrile with a small

amount of formic acid to aid ionization.

Mass Spectrometry:

Use an ESI source in positive ion mode.
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Optimize the source parameters, including capillary voltage, cone voltage, and desolvation

gas flow and temperature.

Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 Da).

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion

(m/z 276.27) and applying collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

Identify the [M]⁺ ion in the full scan spectrum.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Tributylbenzylammonium bromide.
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General Workflow for Spectroscopic Analysis
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A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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